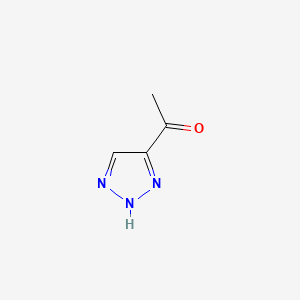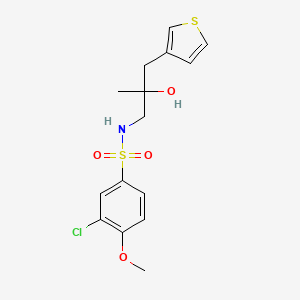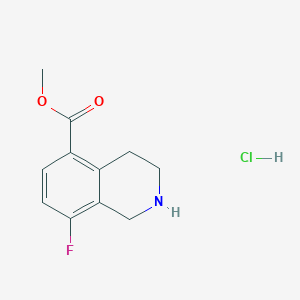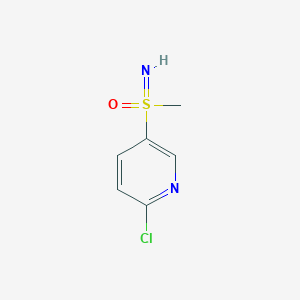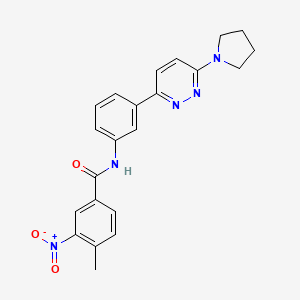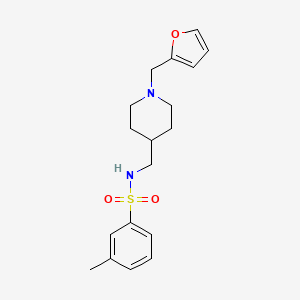
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The molecule also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and benzene) could contribute to the compound’s stability. The sulfonamide group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonamide could impact its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Quantum Chemical Studies
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide has been explored in quantum chemical and molecular dynamic simulation studies, specifically in the context of its adsorption and corrosion inhibition properties. These studies focus on the interaction of such compounds with metal surfaces, emphasizing the importance of global reactivity parameters like HOMO and LUMO energy levels, chemical hardness, softness, and other properties in predicting inhibition efficiencies of these derivatives (Kaya et al., 2016).
Structural Characterization and Synthesis
Significant interest surrounds the synthesis and structural characterization of compounds containing the methylbenzenesulfonamide group. These compounds have been investigated for their potential as antagonists in various medical applications, such as HIV-1 infection prevention. The structural features and synthesis pathways of these compounds provide valuable insights into their potential uses and properties (Cheng De-ju, 2015).
Solid-State Characterization
Research has delved into the solid-state NMR characterisation of compounds similar to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide, such as AND-1184 and its hydrochloride form. These studies offer a detailed view of the molecular structures and dynamic behaviors, which are crucial for understanding their function and potential applications in treatment modalities like dementia (Pawlak, Szczesio, & Potrzebowski, 2021).
Innovative Synthetic Methods
The compound has been included in studies focusing on innovative synthetic methods, such as a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade. These methods highlight the compound's versatility and potential for creating a variety of structurally diverse molecules (Wang et al., 2014).
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific safety data for this compound, it’s important to handle it with care, using appropriate personal protective equipment and following standard safety procedures .
Propiedades
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-15-4-2-6-18(12-15)24(21,22)19-13-16-7-9-20(10-8-16)14-17-5-3-11-23-17/h2-6,11-12,16,19H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCREQFVKKNBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)ethanamine](/img/structure/B2646398.png)
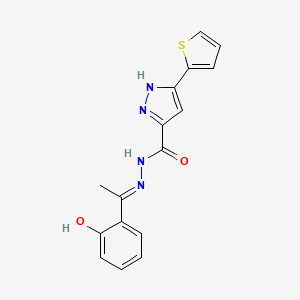
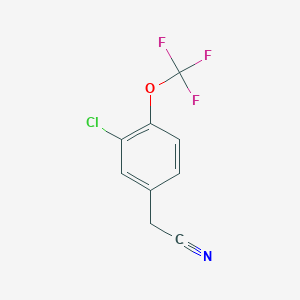
![Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2646403.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)
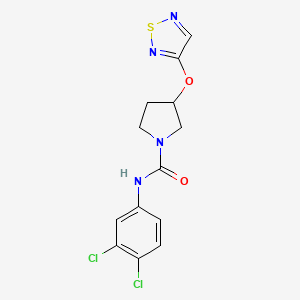

![2,5-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2646412.png)
